Propane, 2-(ethenylsulfinyl)-
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Overview
Description
It is a sulfoxide derivative of propane, where an ethenyl group is attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane, 2-(ethenylsulfinyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction typically takes place under mild conditions, with the temperature maintained at around room temperature to 50°C .
Industrial Production Methods
Industrial production of propane, 2-(ethenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts such as titanium silicalite-1 (TS-1) can enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Propane, 2-(ethenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethenyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or acids.
Major Products Formed
Oxidation: Propane, 2-(ethenylsulfonyl)- (sulfone).
Reduction: Propane, 2-(ethenylthio)- (sulfide).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Propane, 2-(ethenylsulfinyl)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of propane, 2-(ethenylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or electrophile, participating in different chemical reactions. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. These interactions can lead to changes in the structure and function of target molecules, contributing to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Propane, 1-(ethenylsulfinyl)-: Similar structure but with the ethenyl group attached to a different carbon atom.
Propane, 1-(ethynylsulfinyl)-: Contains an ethynyl group instead of an ethenyl group.
Propane, 2-(ethenylsulfonyl)-: The sulfoxide group is further oxidized to a sulfone.
Uniqueness
The presence of both the sulfoxide and ethenyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
61926-32-7 |
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Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-ethenylsulfinylpropane |
InChI |
InChI=1S/C5H10OS/c1-4-7(6)5(2)3/h4-5H,1H2,2-3H3 |
InChI Key |
HIOVAKRDECQPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)C=C |
Origin of Product |
United States |
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